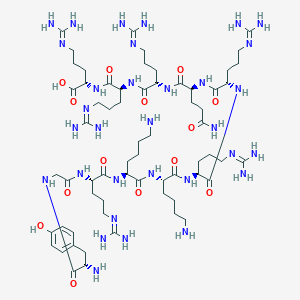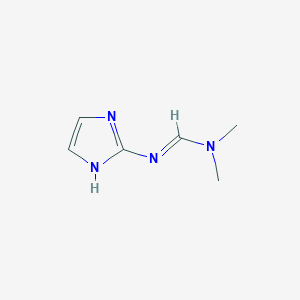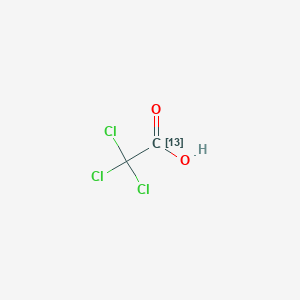
Tetrahydropyridazine-1,2-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydropyridazine-1,2-dicarbaldehyde (TPDC) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TPDC is a cyclic molecule that contains two aldehyde groups, making it a versatile building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Tetrahydropyridazine-1,2-dicarbaldehyde is not well understood. However, it is believed that Tetrahydropyridazine-1,2-dicarbaldehyde interacts with biological molecules, such as proteins and nucleic acids, through its aldehyde groups. This interaction may lead to changes in the conformation or activity of these molecules.
Effets Biochimiques Et Physiologiques
Tetrahydropyridazine-1,2-dicarbaldehyde has been shown to have a variety of biochemical and physiological effects. In one study, Tetrahydropyridazine-1,2-dicarbaldehyde was found to inhibit the activity of a protein called MMP-9, which is involved in the breakdown of extracellular matrix proteins. This inhibition may have potential therapeutic applications in the treatment of diseases such as cancer and arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Tetrahydropyridazine-1,2-dicarbaldehyde is its versatility as a building block for the synthesis of other compounds. Tetrahydropyridazine-1,2-dicarbaldehyde can be easily modified to introduce different functional groups, allowing for the synthesis of a wide range of compounds. However, one limitation of Tetrahydropyridazine-1,2-dicarbaldehyde is its low yield in the synthesis reaction. This can make it difficult and expensive to produce large quantities of Tetrahydropyridazine-1,2-dicarbaldehyde.
Orientations Futures
There are several future directions for research on Tetrahydropyridazine-1,2-dicarbaldehyde. One direction is the development of new fluorescent probes based on Tetrahydropyridazine-1,2-dicarbaldehyde. These probes could be used to detect a wider range of biological molecules and could have potential applications in disease diagnosis and drug discovery. Another direction is the investigation of the mechanism of action of Tetrahydropyridazine-1,2-dicarbaldehyde. Understanding how Tetrahydropyridazine-1,2-dicarbaldehyde interacts with biological molecules could lead to the development of new therapeutic agents. Finally, the synthesis of Tetrahydropyridazine-1,2-dicarbaldehyde derivatives with improved yields and properties could lead to the development of new compounds with a wide range of applications.
Méthodes De Synthèse
Tetrahydropyridazine-1,2-dicarbaldehyde can be synthesized by the reaction of pyridine-2,6-dicarboxylic acid with sodium borohydride and formaldehyde. This reaction produces Tetrahydropyridazine-1,2-dicarbaldehyde as a white solid, which can be purified by recrystallization. The yield of this reaction is typically around 50-60%.
Applications De Recherche Scientifique
Tetrahydropyridazine-1,2-dicarbaldehyde has been used in a variety of scientific research applications. One of the most notable applications is in the synthesis of fluorescent probes. Tetrahydropyridazine-1,2-dicarbaldehyde can be used as a building block for the synthesis of fluorescent probes that can be used to detect various biological molecules, such as proteins and nucleic acids. Tetrahydropyridazine-1,2-dicarbaldehyde-based fluorescent probes have been used in a variety of applications, including cellular imaging and drug discovery.
Propriétés
Numéro CAS |
189807-28-1 |
|---|---|
Nom du produit |
Tetrahydropyridazine-1,2-dicarbaldehyde |
Formule moléculaire |
C6H10N2O2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
diazinane-1,2-dicarbaldehyde |
InChI |
InChI=1S/C6H10N2O2/c9-5-7-3-1-2-4-8(7)6-10/h5-6H,1-4H2 |
Clé InChI |
BKWBJAMZEUGAIC-UHFFFAOYSA-N |
SMILES |
C1CCN(N(C1)C=O)C=O |
SMILES canonique |
C1CCN(N(C1)C=O)C=O |
Synonymes |
1,2-Pyridazinedicarboxaldehyde, tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



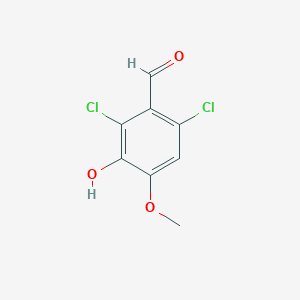
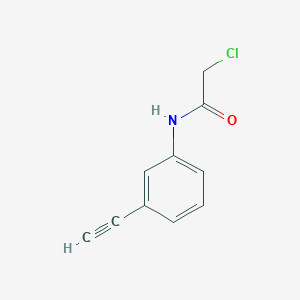
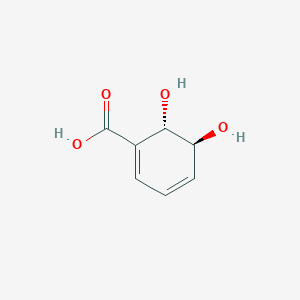
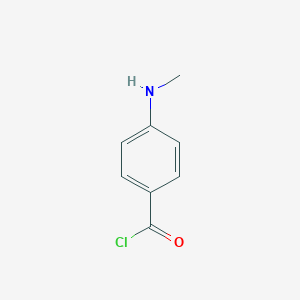
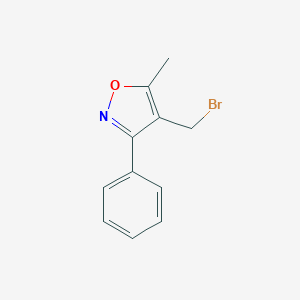
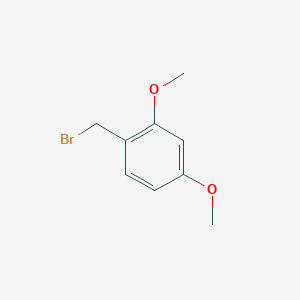

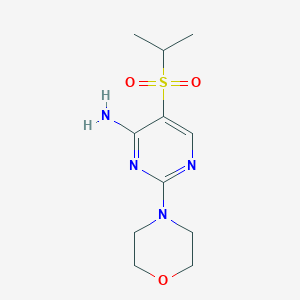
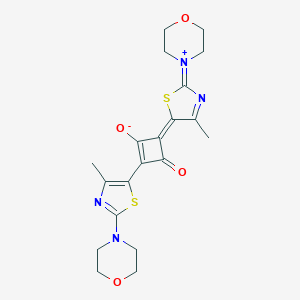
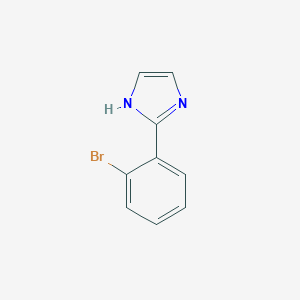
![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)
